molecular formula C14H9Cl B1352327 3-Chlorophenanthrene CAS No. 715-51-5

3-Chlorophenanthrene

Cat. No.: B1352327
CAS No.: 715-51-5
M. Wt: 212.67 g/mol
InChI Key: BVFJTESUEYBUOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Chlorophenanthrene serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

  • Oxidation : Produces chlorinated quinones.
  • Reduction : Yields dihydro derivatives.
  • Substitution Reactions : Leads to the formation of various chlorinated phenanthrene derivatives.

These reactions highlight its utility as a precursor for more complex organic molecules, making it valuable in synthetic organic chemistry .

Biological Research

Potential Biological Activities
Research has indicated that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Studies suggest that chlorinated PAHs like this compound may affect cancer cell signaling pathways and angiogenesis, leading to potential therapeutic applications .
  • Endocrine Disruption : There is evidence that exposure to chlorinated PAHs may interfere with endocrine function, impacting reproductive health .
  • Toxicity Studies : Investigations into its carcinogenic potential have shown that it can form DNA adducts, contributing to tumorigenesis in animal models .

Environmental Impact

Assessment of Environmental Risks
this compound is included in studies assessing the environmental impact of chlorinated PAHs. Its presence in sediment samples from urban waterways has been linked to reproductive anomalies in aquatic life. This highlights the need for monitoring and regulating such compounds due to their persistence and potential ecological effects .

  • Dermal Exposure Study
    A study on dermal exposure to chlorinated PAHs demonstrated significant increases in tumor formation at the site of application in mice compared to control groups. This underscores the potential carcinogenic effects of this compound when absorbed through the skin .
  • Environmental Monitoring
    Research conducted on sediment samples from urban waterways found high concentrations of chlorinated PAHs, including this compound. The study correlated these concentrations with increased incidences of reproductive anomalies in local fish populations, emphasizing the need for environmental regulations concerning such compounds .

Mechanism of Action

The mechanism of action of 3-Chlorophenanthrene involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the activity of certain enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the chlorine substitution.

    9-Chlorophenanthrene: Another chlorinated derivative with the chlorine atom at the ninth position.

    2-Bromophenanthrene: A brominated derivative of phenanthrene.

Uniqueness:

Biological Activity

3-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered attention due to its potential biological activity and environmental implications. As a derivative of phenanthrene, it possesses significant structural characteristics that influence its interaction with biological systems. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Structural Characteristics

This compound consists of a phenanthrene backbone with a chlorine atom substituted at the third position. This substitution can significantly alter its chemical properties, including its reactivity and biological interactions. The molecular formula is C14H9Cl, and it has a molecular weight of approximately 232.67 g/mol.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC14H9Cl
Molecular Weight232.67 g/mol
Melting Point319.2 - 321.2 K
Enthalpy of Fusion14.99 kJ/mol
Entropy of Fusion46.81 J/mol·K

Toxicological Profile

Research indicates that chlorinated PAHs, including this compound, exhibit various toxicological effects. These compounds are known to be persistent in the environment and can bioaccumulate in living organisms, leading to potential health risks.

Mechanisms of Toxicity

  • Carcinogenic Potential : Chlorinated PAHs have been associated with carcinogenic effects due to their ability to form DNA adducts.
  • Endocrine Disruption : Studies suggest that these compounds may interfere with endocrine function, impacting reproductive health.
  • Developmental Toxicity : Exposure during critical developmental periods can lead to adverse effects on growth and development in animal models.

Case Studies

  • Case Study on Dermal Exposure : A study examined the effects of dermal exposure to chlorinated PAHs in mice, revealing significant increases in tumor formation at the site of application when compared to control groups .
  • Environmental Impact Assessment : Research on sediment samples from urban waterways indicated high concentrations of ClPAHs, including this compound, correlating with increased incidences of reproductive anomalies in local fish populations .

Bioconcentration Factors

A quantitative structure-activity relationship (QSAR) modeling study evaluated the bioconcentration factors (BCF) for various nonionic organic compounds, including this compound. The study found that the BCF for this compound suggests a moderate potential for bioaccumulation in aquatic organisms .

Comparative Studies

Comparative studies have shown that chlorinated derivatives of phenanthrene exhibit varying degrees of toxicity depending on their chlorine substitution patterns. For instance, 9-Chlorophenanthrene was found to have different toxicological responses compared to its 3-chloro counterpart, indicating the significance of substitution position on biological activity .

Environmental Persistence

The environmental persistence of chlorinated PAHs is a critical concern due to their stability and resistance to degradation. Studies utilizing differential scanning calorimetry (DSC) have provided insights into the thermal properties and phase behavior of these compounds, underscoring their stability under various environmental conditions .

Properties

IUPAC Name

3-chlorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFJTESUEYBUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221717
Record name Phenanthrene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-51-5
Record name Phenanthrene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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